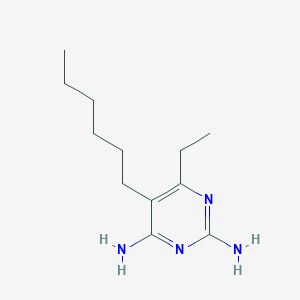
Lithium yttrium fluoride (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium yttrium fluoride can be synthesized through various methods, including the fluorolytic sol-gel route. This method involves the reaction of lithium and yttrium precursors with hydrofluoric acid under controlled conditions to form the desired compound . Another approach involves the encapsulation of lithium yttrium fluoride-based upconversion nanocrystals with silica shells through a reverse microemulsion technique .
Industrial Production Methods
Industrial production of lithium yttrium fluoride typically involves high-temperature solid-state reactions. The precursors, lithium fluoride and yttrium fluoride, are mixed in stoichiometric ratios and heated to high temperatures to form the crystalline product .
Chemical Reactions Analysis
Types of Reactions
Lithium yttrium fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, especially when doped with rare earth elements.
Substitution: Yttrium ions in the crystal lattice can be substituted with other rare earth ions without significantly altering the lattice structure.
Common Reagents and Conditions
Common reagents used in reactions involving lithium yttrium fluoride include hydrofluoric acid, lithium hydroxide, and various rare earth element precursors. Reaction conditions often involve high temperatures and controlled atmospheres to prevent contamination .
Major Products Formed
The major products formed from reactions involving lithium yttrium fluoride depend on the specific reaction conditions and reagents used. For example, doping with neodymium results in neodymium-doped lithium yttrium fluoride, which is used in laser applications .
Scientific Research Applications
Lithium yttrium fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium yttrium fluoride primarily involves its optical properties. When doped with rare earth elements, the compound can absorb and emit light at specific wavelengths, making it an effective gain medium for lasers. The molecular targets and pathways involved include the excitation and emission of electrons within the crystal lattice, leading to the generation of coherent light .
Comparison with Similar Compounds
Similar Compounds
- Lithium holmium fluoride
- Lithium gadolinium fluoride
- Lithium erbium fluoride
Comparison
Lithium yttrium fluoride is unique due to its birefringent properties and its ability to be doped with various rare earth elements without significantly altering its lattice structure. This makes it highly versatile for use in different laser applications. In comparison, other similar compounds like lithium holmium fluoride and lithium gadolinium fluoride may have different optical properties and applications .
Properties
CAS No. |
39345-89-6 |
|---|---|
Molecular Formula |
F4LiY |
Molecular Weight |
171.9 g/mol |
IUPAC Name |
lithium;yttrium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.Li.Y/h4*1H;;/q;;;;+1;+3/p-4 |
InChI Key |
HIQSCMNRKRMPJT-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[F-].[F-].[F-].[F-].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


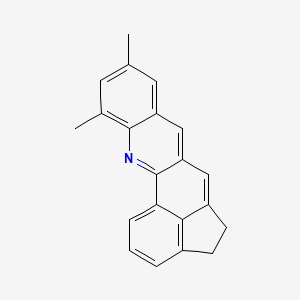
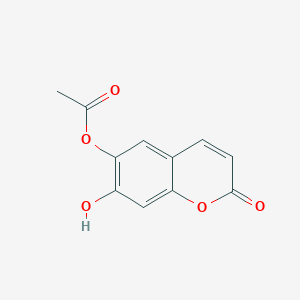
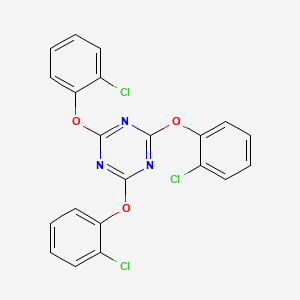
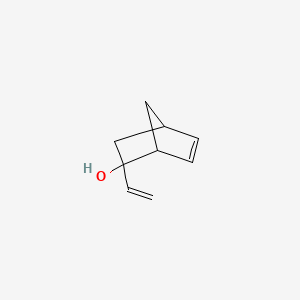
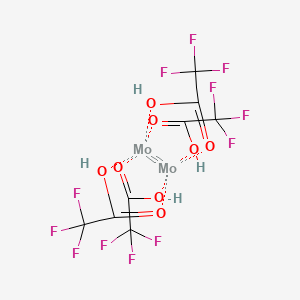
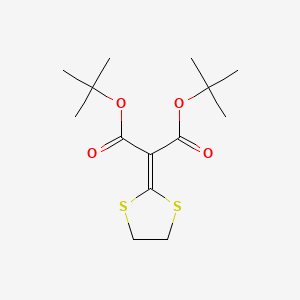
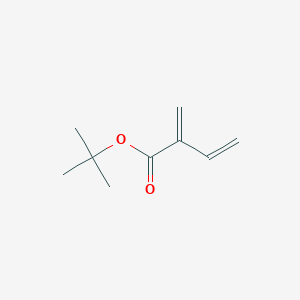
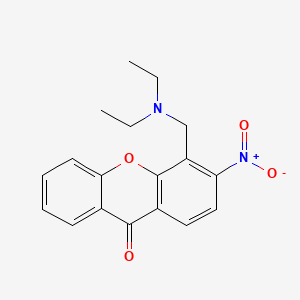
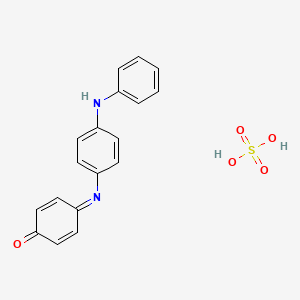
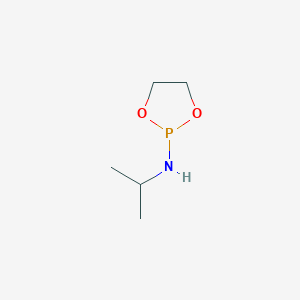
![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
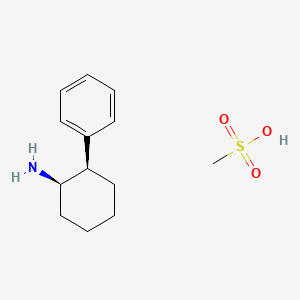
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
